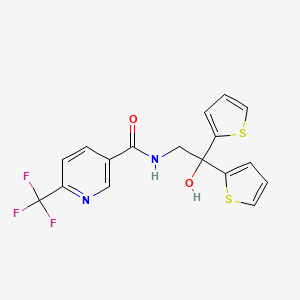

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide” is a complex organic molecule. It contains a nicotinamide group, which is a component of Vitamin B3 and is involved in many biological redox reactions. The molecule also contains a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group, which is a moiety containing two thiophene rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a nicotinamide ring, a trifluoromethyl group, and a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nicotinamide and thiophene moieties, as well as the hydroxy and trifluoromethyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación

1. Enzymatic Inhibition and Metabolic Studies

Studies have explored the inhibitory effects of substances like nicotinamide on drug metabolism by liver microsomes, demonstrating how nicotinamide and related compounds can affect the apparent mechanism of inhibition depending on the species and substrate. This has implications for understanding drug interactions and metabolic pathways in different organisms Sasame & Gillette, 1970.

2. Fungicidal Activity of Nicotinamide Derivatives

The design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives have been shown to offer promising fungicidal activities, highlighting the potential of nicotinamide modifications in the development of new agricultural chemicals Hongfei Wu et al., 2022.

3. Study of Metabolic Pathways

Nicotinamide derivatives have been used to study metabolic pathways, including the metabolism of methylene-C14-dioxyphenyl compounds, providing insights into enzymatic hydroxylation systems that could impact the pharmacokinetics of various drugs Casida et al., 1966.

4. Investigation of Electrochemical Properties

Research into the electrochemical and electrochromic properties of compounds derived from nicotinamide highlights the potential for applications in materials science, particularly in the development of novel electrochromic materials and devices Bin Hu et al., 2013.

5. Anticancer Properties

The potential anticancer properties of N-(4-hydroxyphenyl)retinamide, a compound related to nicotinamide, have been explored in various studies, demonstrating its effectiveness in preventing breast cancer in rats and inducing apoptosis in malignant cell lines. This suggests the relevance of nicotinamide derivatives in cancer research and therapy Moon et al., 1979; Delia et al., 1993.

Propiedades

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)12-6-5-11(9-21-12)15(23)22-10-16(24,13-3-1-7-25-13)14-4-2-8-26-14/h1-9,24H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJUOIGINNMEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2776575.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2776577.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone oxalate](/img/structure/B2776593.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)